

Preclinical Profile of YH-306: A Novel FAK Inhibitor in Oncology

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Compound of Interest

Compound Name: YH-306

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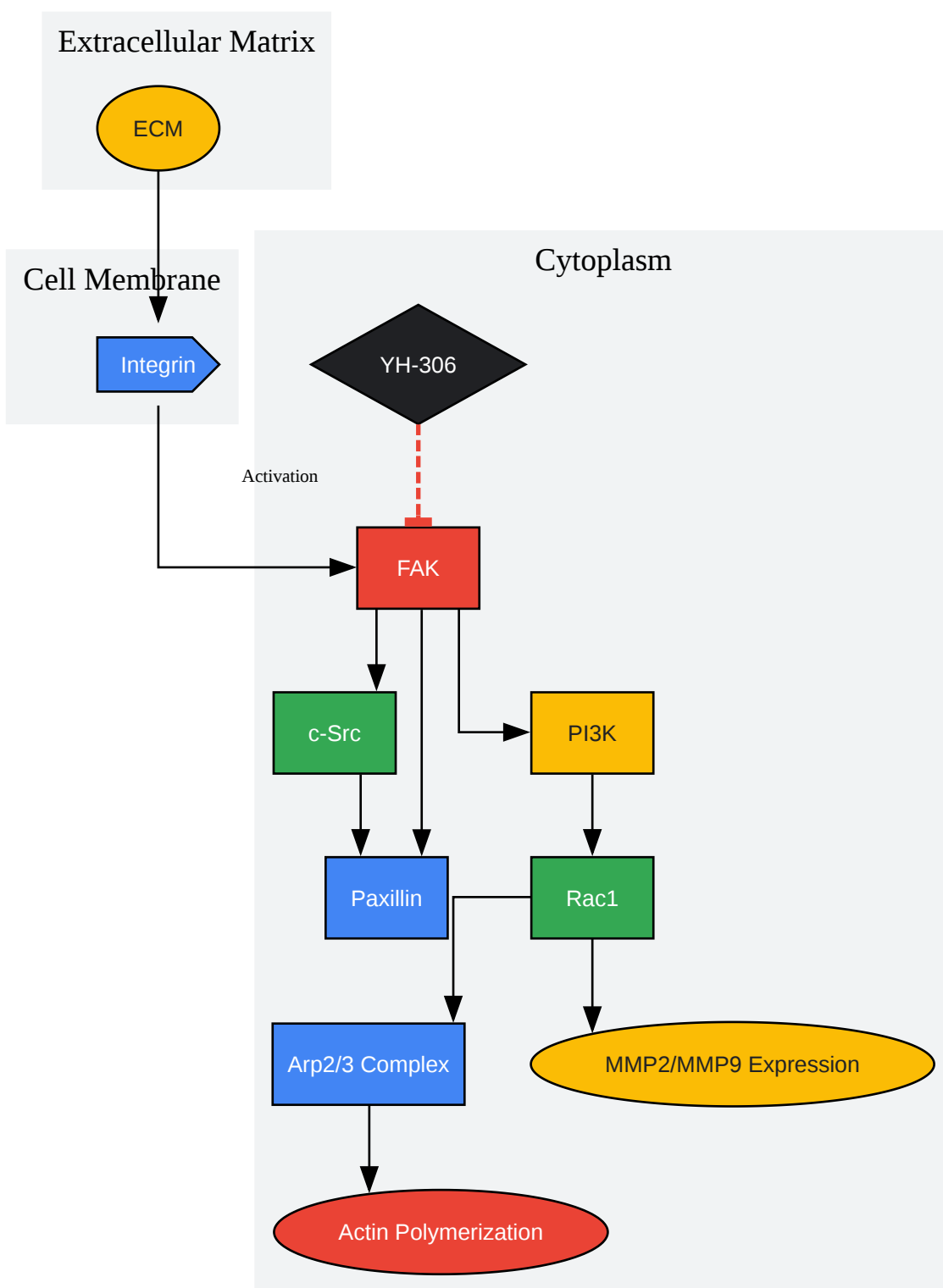
This technical guide provides a comprehensive overview of the preclinical studies of **YH-306**, a novel small molecule inhibitor targeting Focal Adhesion Kinase (FAK) for the treatment of cancer. The information presented herein is based on publicly available scientific literature and is intended to serve as a resource for researchers and drug development professionals in the field of oncology.

Core Concepts: Mechanism of Action

YH-306 exerts its anti-cancer effects by targeting the FAK signaling pathway.^[1] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. In many cancers, FAK is overexpressed and contributes to tumor progression and metastasis.^[1]

YH-306 has been shown to suppress the activation of FAK and its downstream signaling components, including c-Src, paxillin, and PI3K/Rac1.^[1] This inhibition leads to a cascade of anti-tumor activities, including the reduced expression of matrix metalloproteases (MMP2 and MMP9) and the inhibition of actin polymerization mediated by the Arp2/3 complex.^[1]

Signaling Pathway Diagram



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Caption: **YH-306** inhibits the FAK signaling pathway, disrupting downstream effectors involved in cell migration and invasion.

In Vitro Studies

YH-306 has demonstrated significant anti-cancer activity across a panel of colorectal cancer (CRC) cell lines.^[1] The primary effects observed are the inhibition of cell proliferation, migration, invasion, and the induction of apoptosis.^[1]

Data Presentation

Table 1: Effect of **YH-306** on Colorectal Cancer Cell Proliferation

Cell Line	IC50 (μM)
HCT116	Not explicitly stated, but significant inhibition at 10-50 μM
HT-29	Not explicitly stated, but significant inhibition at 10-50 μM
CT-26	Not explicitly stated, but significant inhibition at 10-50 μM
SW620	Not explicitly stated, but significant inhibition at 10-50 μM
SW480	Not explicitly stated, but significant inhibition at 10-50 μM

Data summarized from proliferation assays described in the source literature.^[1]

Table 2: Effect of **YH-306** on Colorectal Cancer Cell Adhesion

Cell Line	Substrate	YH-306 Concentration (μM)	Inhibition of Adhesion (%)
HCT116	Type I Collagen	50	67
HT-29	Type I Collagen	50	78
HCT116	Fibronectin	50	Significant reduction
HT-29	Fibronectin	50	Significant reduction

Quantitative data on cell adhesion inhibition.[\[1\]](#)

Table 3: Effect of **YH-306** on Colorectal Cancer Cell Colony Formation

Cell Line	YH-306 Concentration (μM)	Reduction in Colony Number (%)
HCT116	10	43.3
HCT116	20	92.5
HCT116	50	93.1
HT-29	-	Analogous results to HCT116

Data reflects the percentage reduction in the number of colonies compared to untreated controls.[\[1\]](#)

Experimental Protocols

Cell Proliferation Assay (MTS Assay):

- Cell Lines: HCT116, HT-29, CT-26, SW620, SW480.
- Method: Cells were seeded in 96-well plates and treated with various concentrations of **YH-306** or DMSO (vehicle control) for a specified duration. Cell viability was assessed using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay, which measures the metabolic activity of viable cells.[\[1\]](#)

Wound Healing Migration Assay:

- Cell Lines: HCT116, HT-29, CT-26.
- Method: A confluent monolayer of cells was "wounded" by creating a scratch with a pipette tip. The cells were then treated with **YH-306** or vehicle control. The rate of cell migration to close the wound was monitored and quantified over time.[\[1\]](#)

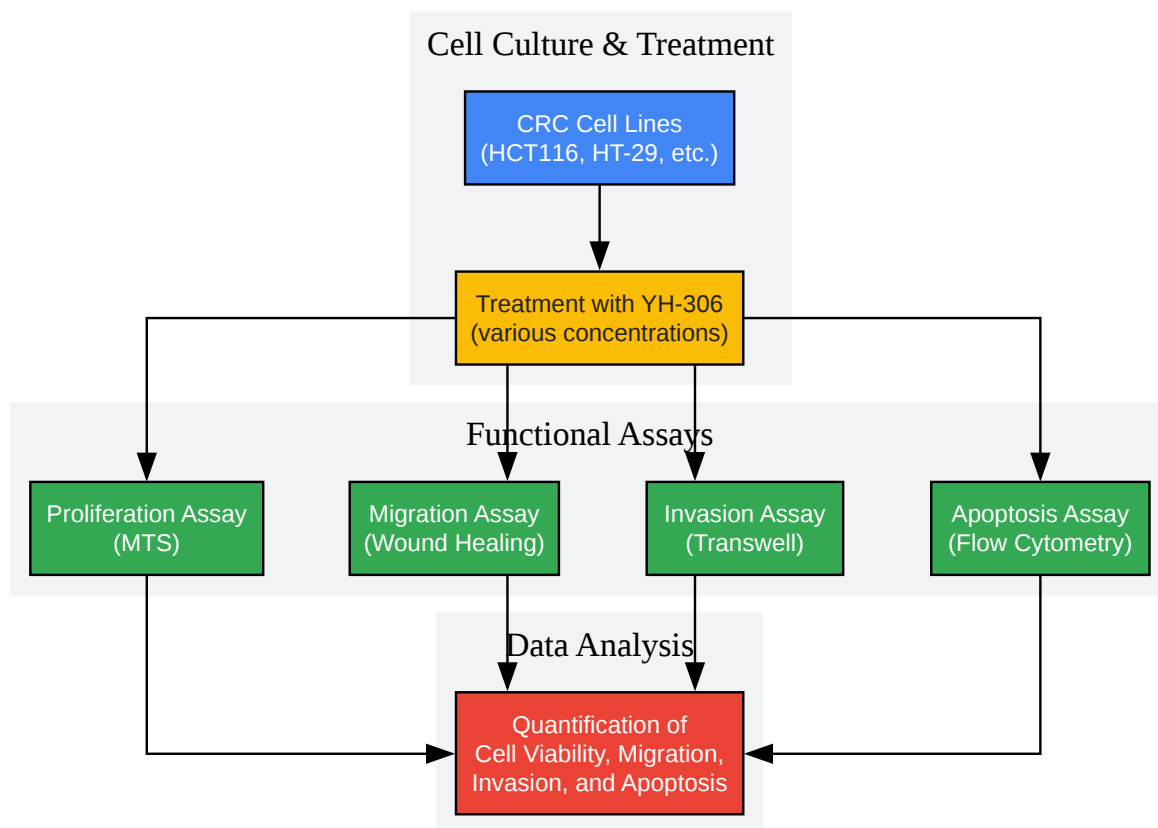
Transwell Invasion Assay:

- Cell Line: CT-26.
- Method: The upper chamber of a transwell insert was coated with Matrigel or Type I collagen to simulate the extracellular matrix. Cells were seeded in the upper chamber in serum-free media, with or without **YH-306**. The lower chamber contained media with a chemoattractant. The number of cells that invaded through the coated membrane to the lower surface was quantified.^[1]

Apoptosis Assay (Flow Cytometry):

- Cell Lines: CT-26, HT-29, SW620, HCT116.
- Method: Cells were treated with **YH-306** for 36 hours. Apoptosis was assessed by flow cytometry using Annexin V and Propidium Iodide (PI) staining. Annexin V-positive and PI-positive cells were considered apoptotic.^[1]

Experimental Workflow Diagram



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Caption: Workflow for the in vitro evaluation of **YH-306** in colorectal cancer cell lines.

In Vivo Studies

The anti-tumor efficacy of **YH-306** has been evaluated in a xenograft mouse model of colorectal cancer.^[1]

Data Presentation

Table 4: Effect of **YH-306** on Xenograft Tumor Growth

Animal Model	Treatment	Outcome
Xenograft Mouse Model (CRC cells)	YH-306	Suppressed tumor growth
Metastasis Mouse Model	YH-306	Inhibited hepatic and pulmonary metastasis

Summary of in vivo findings.[\[1\]](#)

Experimental Protocols

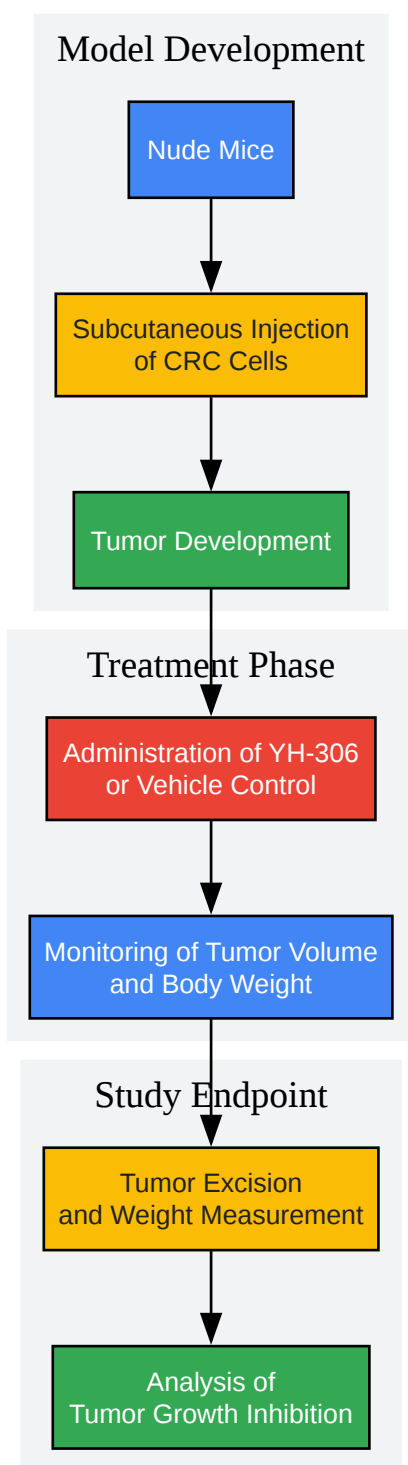
Xenograft Mouse Model:

- Animal: Nude mice.
- Method: Colorectal cancer cells were subcutaneously injected into the flanks of the mice. Once tumors reached a palpable size, the mice were treated with **YH-306** or a vehicle control. Tumor volume and body weight were measured regularly. At the end of the study, tumors were excised and weighed.[\[1\]](#)

Metastasis Models:

- Hepatic Metastasis: Cancer cells were injected into the spleen of the mice.
- Pulmonary Metastasis: Cancer cells were injected via the tail vein.
- Treatment: Mice were treated with **YH-306**, and the development of liver and lung metastases was assessed.[\[1\]](#)

Experimental Workflow Diagram



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References

- 1. The Development of FAK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
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